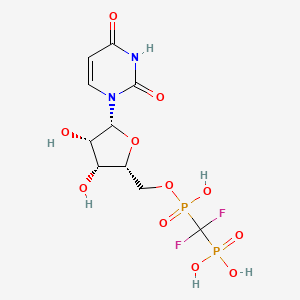

MRS2802

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H14F2N2O11P2 |

|---|---|

Molekulargewicht |

438.17 g/mol |

IUPAC-Name |

[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1 |

InChI-Schlüssel |

JKJYHYKRGKKASI-YDKYIBAVSA-N |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(C(F)(F)P(=O)(O)O)O)O)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(C(F)(F)P(=O)(O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of MRS2802, a P2Y14 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MRS2802 is a synthetic agonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars like UDP-glucose.[1][2] This technical guide delineates the mechanism of action of this compound, focusing on its interaction with the P2Y14 receptor and the subsequent intracellular signaling cascades. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those targeting purinergic signaling pathways.

Quantitative Data on this compound Activity

This compound has been characterized as a potent agonist for the human P2Y14 receptor. The following table summarizes the available quantitative data for this compound.

| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |

| EC50 | Human P2Y14 | 63 nM | HEK293 | cAMP Accumulation | [1][2] |

| Activity | Human P2Y6 | Little to no response | 1321N1 Astrocytoma | Inositol (B14025) Phosphate (B84403) Assay | [3] |

Mechanism of Action: Signaling Pathways

The P2Y14 receptor, the primary target of this compound, is canonically coupled to the Gi alpha subunit of heterotrimeric G proteins.[3] Activation of the P2Y14 receptor by this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

Primary Signaling Pathway: Gi-Mediated Inhibition of Adenylyl Cyclase

The binding of this compound to the P2Y14 receptor induces a conformational change in the receptor, facilitating its interaction with the Gi protein. This interaction leads to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors, such as protein kinase A (PKA), thereby influencing various cellular processes.

Other Potential Signaling Pathways

While the primary signaling pathway involves cAMP modulation, studies with endogenous P2Y14 agonists like UDP-glucose suggest the potential for activating other signaling cascades. However, it has been reported that this compound does not promote the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, in wild-type HL-60 cells.[3] Further research is required to fully elucidate the complete signaling profile of this compound and its potential for biased agonism.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound and its mechanism of action, based on the cited literature.

cAMP Accumulation Assay

This assay is used to determine the potency of this compound in activating the Gi-coupled P2Y14 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are stably transfected with a plasmid encoding the human P2Y14 receptor.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Assay Protocol:

-

Seed the P2Y14-expressing HEK293 cells into 96-well plates and grow to confluence.

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

-

Stimulate the cells with forskolin (B1673556) (typically 10 µM) in the presence of a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or chemiluminescent readout).

-

Data are normalized to the forskolin-only control, and the EC50 value for this compound is determined by non-linear regression analysis of the concentration-response curve.

Inositol Phosphate (IP) Accumulation Assay (for Selectivity)

This assay is used to assess the selectivity of this compound by measuring its activity at Gq-coupled P2Y receptors, such as P2Y6.

Cell Culture and Transfection:

-

1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor are used.

-

Cells are cultured under similar conditions to HEK293 cells.

Assay Protocol:

-

Label the cells with [³H]myo-inositol for 24-48 hours.

-

Wash the cells and pre-incubate with LiCl (typically 10 mM) for 15 minutes.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Extract the inositol phosphates using an appropriate method (e.g., ion-exchange chromatography).

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

A lack of a significant increase in inositol phosphate levels indicates that this compound does not activate the Gq-coupled P2Y6 receptor.

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y14 receptor. Its primary mechanism of action is the activation of the Gi-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the P2Y14 receptor with agonists like this compound. Further studies are warranted to fully elucidate its selectivity profile across all P2Y receptor subtypes and to explore its potential for biased agonism.

References

The Functional Role of MRS2802: A Technical Guide to a P2Y14 Receptor Agonist

For researchers, scientists, and drug development professionals, understanding the nuanced functions of specific molecular probes is paramount to advancing therapeutic discovery. MRS2802 is a notable agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the function of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Function: P2Y14 Receptor Activation

This compound functions as a selective agonist for the P2Y14 receptor. Its primary role in a research and drug development context is to activate this receptor, thereby mimicking the effects of endogenous ligands like UDP-glucose and facilitating the study of P2Y14-mediated biological responses. The potency of this compound in activating the P2Y14 receptor has been quantified with an EC50 value of 63 nM.

Quantitative Data Summary

While comprehensive quantitative data for this compound is not extensively available in the public domain, the following table summarizes its known potency. Further characterization, including binding affinity (Ki/Kd values) and selectivity against other P2Y receptor subtypes, is crucial for a complete pharmacological profile.

| Compound | Parameter | Value | Receptor |

| This compound | EC50 | 63 nM | Human P2Y14 |

Signaling Pathways Modulated by this compound

As an agonist of the P2Y14 receptor, this compound initiates a cascade of intracellular signaling events. The P2Y14 receptor is canonically coupled to the Gi/o family of G proteins. Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, P2Y14 receptor activation can trigger signaling through mitogen-activated protein kinase (MAPK) pathways, including the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). In certain experimental systems, particularly those involving the co-expression of chimeric G proteins such as Gαq/i or Gα16, P2Y14 receptor activation can also lead to the mobilization of intracellular calcium.

P2Y14 Receptor Signaling Pathway

Caption: Signaling pathway of the P2Y14 receptor activated by this compound.

Experimental Protocols

The characterization of this compound and other P2Y14 receptor ligands relies on specific in vitro assays. The following are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is employed to measure the increase in intracellular calcium concentration upon P2Y14 receptor activation, typically in cells co-transfected with a promiscuous G protein like Gα16 or a chimeric Gαq/i protein to couple the Gi-mediated signal to calcium release.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding the human P2Y14 receptor and a chimeric G protein (e.g., Gαq/i) using a suitable transfection reagent.

-

Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and incubated for 24-48 hours to allow for receptor expression.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of this compound. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.

-

Data Analysis: The fluorescence data is normalized to the baseline, and dose-response curves are generated to calculate the EC50 value of this compound.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by the receptor in response to an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology:

-

Membrane Preparation: Cells expressing the P2Y14 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

-

Assay Reaction: The membrane preparation is incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Filtration and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound [³⁵S]GTPγS to pass through. The filters are washed with cold buffer, and the amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated, and dose-response curves are plotted to determine the EC50 and Emax values for this compound.

Experimental Workflow

Caption: Workflow for in vitro characterization of this compound.

Role in Drug Development

This compound serves as a critical tool for investigating the therapeutic potential of targeting the P2Y14 receptor. The P2Y14 receptor is expressed on various immune cells and is involved in inflammatory responses and neuropathic pain. By using this compound to selectively activate this receptor, researchers can elucidate its role in disease models and validate it as a drug target. While this compound itself is a research compound, the insights gained from its use can guide the development of novel P2Y14 receptor agonists or antagonists for a variety of indications. For instance, understanding the pro-inflammatory signaling initiated by this compound can aid in the design of antagonists to block these effects in chronic inflammatory diseases. Conversely, exploring the potential beneficial roles of P2Y14 activation with this compound could open avenues for new agonist-based therapies.

The Discovery of MRS2802: A Potent and Selective P2Y14 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target in recent years. Activated by endogenous UDP-sugars, such as UDP-glucose, and UDP, the P2Y14 receptor is implicated in a variety of physiological and pathophysiological processes, including immune responses, inflammation, and insulin (B600854) release.[1][2] The development of potent and selective agonists for this receptor is crucial for elucidating its biological functions and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery of MRS2802, a potent agonist of the P2Y14 receptor, with a focus on its pharmacological characterization, the experimental methodologies employed, and the underlying signaling pathways.

P2Y14 Receptor Signaling

The P2Y14 receptor is a member of the P2Y12-like receptor subfamily and primarily couples to the Gi/o family of G proteins.[3][4] Upon agonist binding, the activated Gi/o proteins dissociate into their α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations.[2] Furthermore, P2Y14 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.[5]

Discovery of this compound

The quest for potent and selective P2Y14 receptor agonists led to the systematic exploration of the structure-activity relationships (SAR) of UDP-glucose analogues. Early studies by Ko et al. (2007) revealed that modifications to the uracil (B121893) and ribose moieties of UDP-glucose were generally detrimental to agonist activity, highlighting the stringent structural requirements of the P2Y14 receptor's binding pocket.[6] However, a significant breakthrough was the discovery that a 2-thiouracil (B1096) modification enhanced potency by sevenfold.[3]

Subsequent work by Das et al. (2010) focused on truncating the hexose (B10828440) moiety of UDP-glucose and exploring modifications to the diphosphate (B83284) linkage. This research led to the identification of a series of potent and selective P2Y14 receptor agonists, including this compound.

Chemical Structure of this compound

This compound is a 2-thiouridine-5'-diphosphate analogue. Its chemical structure is characterized by the presence of a sulfur atom at the 2-position of the uracil base.

Pharmacological Characterization of this compound

The pharmacological profile of this compound was established through a series of in vitro assays designed to assess its potency, selectivity, and efficacy at the P2Y14 receptor.

Potency and Efficacy

The potency of this compound was determined using a calcium mobilization assay in HEK293 cells stably expressing the human P2Y14 receptor. This compound was found to be a potent agonist with an EC50 value of 63 nM.

| Compound | EC50 (nM) at human P2Y14R |

| UDP-glucose | ~300 |

| UDP | ~100 |

| This compound | 63 |

Table 1: Potency of this compound and endogenous agonists at the human P2Y14 receptor.

Selectivity Profile

The selectivity of this compound was assessed by testing its activity against a panel of other human P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12). These studies demonstrated that this compound is a highly selective agonist for the P2Y14 receptor, with significantly lower or no activity at other P2Y receptor subtypes.

| P2Y Receptor Subtype | Agonist Activity of this compound |

| P2Y1 | Inactive |

| P2Y2 | Inactive |

| P2Y4 | Inactive |

| P2Y6 | Inactive |

| P2Y12 | Inactive |

| P2Y14 | Potent Agonist |

Table 2: Selectivity profile of this compound against other human P2Y receptors.

Experimental Protocols

The discovery and characterization of this compound relied on robust and well-defined experimental methodologies. The following sections detail the core protocols used in these studies.

Calcium Mobilization Assay

This assay is a primary functional screen for identifying and characterizing P2Y14 receptor agonists. It measures the increase in intracellular calcium concentration following receptor activation.

Principle: P2Y14 receptor activation by an agonist leads to the activation of the Gq pathway (often through co-expression of a chimeric Gαq/i protein), resulting in the release of calcium from intracellular stores. This change in calcium concentration is detected using a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: After the incubation period, the dye solution is removed, and the cells are washed with the buffer. The plate is then placed in a fluorescence plate reader. Test compounds, including this compound and reference agonists, are prepared at various concentrations and added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured immediately before and after the addition of the compounds. The change in fluorescence is proportional to the increase in intracellular calcium concentration.

-

Data Analysis: The data are normalized to the baseline fluorescence and expressed as a percentage of the maximal response to a saturating concentration of a reference agonist. Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

Radioligand Binding Assay

Radioligand binding assays are essential for determining the affinity of a ligand for its receptor and for screening for competitive binders.

Principle: This assay measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the P2Y14 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing the P2Y14 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled P2Y14 receptor antagonist (e.g., [3H]PPTN), and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) and Logical Development

The discovery of this compound was a result of a logical and systematic SAR exploration.

Conclusion

The discovery of this compound represents a significant advancement in the field of purinergic signaling. Through a systematic approach of chemical synthesis and pharmacological evaluation, a potent and selective P2Y14 receptor agonist was identified. This technical guide has provided an in-depth overview of the discovery process, including the underlying signaling pathways, detailed experimental protocols, and the logical progression of the structure-activity relationship studies. This compound serves as a valuable pharmacological tool for further investigating the physiological and pathophysiological roles of the P2Y14 receptor and holds promise for the development of novel therapeutic agents targeting this important receptor.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signalling and pharmacological properties of the P2Y receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Initial Characterization of MRS2802

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MRS2802 is a potent and selective full agonist for the human P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including immune responses and neuro-inflammation. This technical guide provides a comprehensive overview of the initial characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the human P2Y14 receptor.

| Parameter | Value | Receptor/Cell Line | Assay Type |

| EC50 | 63 nM | Human P2Y14 | Functional Assay |

| Selectivity | Inactive | Human P2Y6 | Functional Assay |

Experimental Protocols

Functional Activity Assay: Determination of EC50

The potency of this compound as a P2Y14 receptor agonist was determined by measuring its ability to elicit a functional response in a cell-based assay.

Principle:

The P2Y14 receptor is predominantly coupled to the Gαi/o family of G proteins. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Alternatively, in engineered cell lines, the receptor can be coupled to a chimeric G protein (e.g., Gαqi5) that redirects the signal through the Gαq pathway, leading to the mobilization of intracellular calcium (Ca2+). The concentration-dependent response to this compound is measured to calculate the half-maximal effective concentration (EC50).

General Protocol for Calcium Mobilization Assay in HEK293 Cells:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are transiently transfected with a plasmid encoding the human P2Y14 receptor and a promiscuous G protein such as Gα16 or a Gαqi5 chimera to facilitate coupling to the phospholipase C pathway.

-

-

Cell Plating:

-

Transfected cells are seeded into 96-well black-walled, clear-bottom microplates at a density of 50,000 to 80,000 cells per well and incubated for 24 hours.

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the buffered salt solution for 45-60 minutes at 37°C in the dark.

-

-

Compound Addition and Signal Detection:

-

After incubation, the dye-containing solution is removed, and the cells are washed again with the buffered salt solution.

-

A baseline fluorescence reading is taken using a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Serial dilutions of this compound are prepared in the buffered salt solution and added to the respective wells.

-

The fluorescence intensity is measured immediately and continuously for a period of 1-3 minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity for each well.

-

The concentration-response curve is generated by plotting ΔF against the logarithm of the this compound concentration.

-

The EC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Selectivity Assay

To determine the selectivity of this compound, its activity was assessed against other related P2Y receptors, such as the P2Y6 receptor.

Principle:

The experimental procedure is similar to the functional activity assay described above, but using cell lines expressing the off-target receptor of interest (e.g., human P2Y6 receptor). The lack of a functional response at concentrations that are effective at the primary target indicates selectivity.

Signaling Pathways and Experimental Workflows

P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. Downstream of this, other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, can be activated.

Caption: P2Y14 receptor signaling cascade initiated by this compound.

Experimental Workflow for Functional Characterization

The following diagram illustrates the typical workflow for the in vitro characterization of a GPCR agonist like this compound.

Caption: Workflow for in vitro functional characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the P2Y14 receptor. Its potency and selectivity make it suitable for in vitro investigations into the physiological and pathological roles of this receptor. Further characterization, including determination of its binding affinity (Ki) and a broader selectivity profile against other P2Y receptor subtypes, would provide a more complete understanding of its pharmacological properties. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to conduct further studies with this compound.

Unraveling the Role of MRS2802 in Platelet Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets are anucleated blood cells that play a pivotal role in hemostasis and thrombosis. Their function is tightly regulated by a complex interplay of signaling molecules and their receptors. Among these, the P2Y family of purinergic receptors, activated by nucleotides like adenosine (B11128) diphosphate (B83284) (ADP) and uridine (B1682114) diphosphate (UDP), are key players. While the roles of P2Y1 and P2Y12 receptors in ADP-mediated platelet aggregation are well-established and targeted by current antiplatelet therapies, the functions of other P2Y subtypes, such as P2Y14, are still emerging. This technical guide focuses on MRS2802, a selective agonist for the P2Y14 receptor, and its implications for platelet function. Initially misidentified in some contexts, this compound is now understood to be α,β-difluoromethylene-UDP, a tool compound for studying the P2Y14 receptor. This guide will delve into the current understanding of this compound's mechanism of action, its effects on platelet physiology, and the experimental methodologies used to elucidate its function.

This compound and the P2Y14 Receptor in Platelets

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is expressed on human platelets.[1][2] Unlike the P2Y1 and P2Y12 receptors that are activated by ADP and are central to platelet aggregation, the P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, and UDP itself.[1][3] this compound, as a stable and selective P2Y14 receptor agonist, serves as a valuable chemical probe to investigate the specific contributions of this receptor to platelet function.

Current research indicates that activation of the P2Y14 receptor by its agonists, including the endogenous ligand UDP-glucose, does not induce the classical platelet aggregation response.[2][4][5] However, its activation is not without effect. Studies have demonstrated that P2Y14 receptor stimulation can lead to other important platelet responses, particularly those associated with inflammation and a potential interplay with other signaling pathways.

Quantitative Data on the Effects of P2Y14 Agonists on Platelet Function

While specific quantitative data for this compound's effects on platelet function are still emerging in the literature, studies using the endogenous P2Y14 agonist UDP-glucose provide valuable insights into the receptor's role.

| Platelet Function Assay | Agonist | Concentration | Observed Effect | Reference |

| Platelet Aggregation | UDP-glucose | Up to 100 µM | No induction or potentiation of aggregation in platelet-rich plasma (PRP) or whole blood. | [1][2] |

| Intracellular Calcium (Ca2+) Mobilization | UDP-glucose | Concentration-dependent | Increase in intracellular Ca2+ levels in washed human platelets. | [4][5] |

| Platelet Chemotaxis | UDP-glucose | - | Induction of platelet chemotaxis, a key inflammatory response. | [4][5][6] |

Note: The table summarizes findings with the P2Y14 agonist UDP-glucose. Further studies are required to provide specific quantitative data for this compound.

Signaling Pathways of the P2Y14 Receptor in Platelets

The P2Y14 receptor is primarily coupled to the Gi family of G proteins.[3] Activation of the P2Y14 receptor on platelets by an agonist like this compound is thought to initiate a signaling cascade that is distinct from the classical aggregation pathways.

A key consequence of P2Y14 receptor activation is the mobilization of intracellular calcium.[4][5] This increase in cytosolic Ca2+ is a fundamental second messenger in platelets, regulating a variety of cellular processes.

Furthermore, emerging evidence suggests a potential for "biased agonism" and interaction with other receptor pathways. For instance, P2Y14-mediated platelet chemotaxis appears to involve RhoA and Rac-1 signaling and requires concomitant activation of the P2Y1 receptor.[4][5][7] This suggests a more nuanced role for the P2Y14 receptor in modulating platelet function, particularly in inflammatory contexts, rather than directly driving aggregation.

P2Y14 Receptor Signaling Pathway

Caption: P2Y14 receptor signaling cascade in platelets.

Experimental Protocols

Investigating the effects of this compound on platelet function requires specific and well-controlled experimental setups. Below are detailed methodologies for key assays.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for functional assays.

Materials:

-

Human whole blood collected in 3.2% or 3.8% sodium citrate.

-

Polypropylene tubes.

-

Centrifuge.

-

Tyrode's buffer (composition can be found in standard laboratory protocols).

-

Prostaglandin E1 (PGE1) solution.

-

Apyrase.

Protocol:

-

PRP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP from red blood cells and leukocytes.

-

Carefully collect the upper PRP layer.

-

-

Washed Platelet Preparation:

-

To the collected PRP, add PGE1 (to prevent platelet activation) and apyrase (to degrade any released ADP).

-

Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and apyrase.

-

Repeat the washing step at least once.

-

Finally, resuspend the platelets in Tyrode's buffer to the desired concentration.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the effect of this compound on platelet aggregation.

Materials:

-

Platelet aggregometer.

-

Cuvettes with stir bars.

-

PRP or washed platelets.

-

This compound solution at various concentrations.

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

Platelet-poor plasma (PPP) for blank.

Protocol:

-

Adjust the platelet count in PRP or washed platelet suspension to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Pre-warm the platelet suspension to 37°C.

-

Calibrate the aggregometer with PPP (100% transmission) and the platelet suspension (0% transmission).

-

Add a defined volume of the platelet suspension to a cuvette with a stir bar and place it in the aggregometer.

-

Add the vehicle control or this compound at the desired concentration and incubate for a specified time (e.g., 1-5 minutes).

-

Add a platelet agonist to induce aggregation and record the change in light transmission over time (typically 5-10 minutes).

-

Analyze the aggregation curves to determine the percentage of maximal aggregation and the initial rate of aggregation.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium levels in response to this compound.

Materials:

-

Washed platelets.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Fluorometer or flow cytometer.

-

This compound solution.

-

Thapsigargin and ionomycin (B1663694) (for calibration).

Protocol:

-

Load washed platelets with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

-

Wash the platelets to remove extracellular dye.

-

Resuspend the dye-loaded platelets in a suitable buffer.

-

Place the platelet suspension in the measurement chamber of a fluorometer or prepare for analysis by flow cytometry.

-

Establish a baseline fluorescence reading.

-

Add this compound and record the change in fluorescence intensity over time.

-

At the end of the experiment, add ionomycin to determine the maximum fluorescence and a chelating agent like EGTA to determine the minimum fluorescence for calibration of calcium concentration.

Platelet Chemotaxis Assay (Transwell Migration Assay)

Objective: To assess the effect of this compound on platelet migration towards a chemoattractant.

Materials:

-

Transwell inserts with a porous membrane (e.g., 3-8 µm pore size).

-

24-well plates.

-

Washed platelets.

-

This compound solution.

-

Chemoattractant (e.g., stromal cell-derived factor-1α (SDF-1α) or formyl-methionyl-leucyl-phenylalanine (fMLP)).

-

Fluorescent dye for platelet labeling (e.g., Calcein AM).

Protocol:

-

Label washed platelets with a fluorescent dye.

-

Pre-incubate the labeled platelets with vehicle or this compound.

-

Place the chemoattractant in the lower chamber of the 24-well plate.

-

Add the pre-incubated platelet suspension to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C for a defined period (e.g., 1-3 hours) to allow for platelet migration.

-

Quantify the number of migrated platelets in the lower chamber by measuring the fluorescence intensity using a plate reader.

Experimental Workflow for Investigating this compound Effects

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The study of this compound and its target, the P2Y14 receptor, is a burgeoning area in platelet research. Current evidence strongly suggests that the P2Y14 receptor does not follow the classical paradigm of P2Y receptors in directly mediating platelet aggregation. Instead, its role appears to be more nuanced, with implications for platelet function in inflammation and a potential for cross-talk with other signaling pathways.

For researchers and drug development professionals, this compound provides a critical tool to dissect the specific functions of the P2Y14 receptor. Future research should focus on:

-

Generating specific quantitative data for this compound in various platelet function assays to establish its potency and efficacy.

-

Elucidating the downstream signaling cascade of the P2Y14 receptor in platelets in greater detail , including the identification of key effector proteins.

-

Investigating the in vivo relevance of P2Y14 receptor activation on platelets , particularly in models of inflammation and thrombosis.

-

Exploring the therapeutic potential of targeting the P2Y14 receptor , either through agonists or antagonists, for conditions where modulating platelet-mediated inflammatory responses is desirable.

This in-depth guide provides a comprehensive overview of the current knowledge surrounding this compound and its role in platelet function. As research in this field progresses, a clearer picture of the P2Y14 receptor's contribution to hemostasis, thrombosis, and inflammation will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.

References

- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of P2Y(14) protein in platelets and investigation of the role of P2Y(14) in platelet function in comparison with the EP(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation of platelet P2Y1 receptors by different endogenous nucleotides leads to functional selectivity via biased signalling - PMC [pmc.ncbi.nlm.nih.gov]

endogenous ligands for P2Y14 receptor

An In-depth Technical Guide to the Endogenous Ligands of the P2Y14 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in immune responses, inflammation, and metabolic regulation. The document details the key ligands, their quantitative pharmacological data, the experimental protocols used for their characterization, and the primary signaling pathways they activate.

The P2Y14 receptor (P2Y14R), also known as GPR105, is a member of the P2Y family of purinergic receptors.[1] Unlike other P2Y receptors that are primarily activated by nucleotides like ATP, ADP, UTP, and UDP, the P2Y14 receptor is uniquely activated by a class of molecules known as UDP-sugars.[2][3] It is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase.[4] P2Y14R is expressed in various tissues and cells, with prominent expression in immune cells such as neutrophils, lymphocytes, and mast cells, as well as in the brain, placenta, and gastrointestinal tract.[2][5] This distribution highlights its potential role in neuroimmune function and inflammatory processes.[2][6]

Endogenous Ligands and Pharmacology

The primary endogenous agonists for the P2Y14 receptor are UDP-sugars. These molecules, traditionally known for their intracellular roles in glycosylation and biosynthesis, are released into the extracellular space under certain conditions to act as signaling molecules.[7][8] Uridine diphosphate (B83284) (UDP) has also been identified as a potent ligand, though its activity varies between species.[2]

UDP-Sugars

Several UDP-sugars have been identified as potent agonists of the P2Y14 receptor.[9] These molecules are released from cells in a regulated manner and are relatively stable in the extracellular environment, allowing them to function as effective signaling molecules.[9]

-

Uridine Diphosphate Glucose (UDP-Glucose): This is the most potent and well-characterized endogenous agonist for the P2Y14 receptor.[2][10] It plays a significant role in mediating inflammatory responses, such as mast cell degranulation and neutrophil chemotaxis.[5][9]

-

Uridine Diphosphate Galactose (UDP-Galactose): Another potent agonist that activates the P2Y14 receptor with similar efficacy to UDP-glucose.[2][11]

-

Uridine Diphosphate Glucuronic Acid (UDP-Glucuronic Acid): This UDP-sugar also activates the receptor, generally with a potency similar to that of UDP-glucose and UDP-galactose.[2][11]

-

Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc): While a full agonist, UDP-GlcNAc typically exhibits a lower potency (approximately 10-fold higher EC50) compared to UDP-glucose.[2][11]

Uridine Diphosphate (UDP)

UDP has been shown to be a potent ligand for the P2Y14 receptor, but its pharmacological profile is species-dependent.[2]

-

At the rat P2Y14 receptor , UDP acts as a potent full agonist .[2][10]

-

Conversely, at the human P2Y14 receptor , UDP functions as a competitive antagonist , blocking the action of UDP-sugar agonists.[10] This species-specific difference is a critical consideration in translational research and drug development.

Quantitative Data for Endogenous Ligands

The potency and affinity of endogenous ligands at the P2Y14 receptor have been characterized using various in vitro assay systems. The following tables summarize the available quantitative data.

| Ligand | Receptor Species | Assay Type | Parameter | Value | Reference(s) |

| UDP-Glucose | Human | RhoA Activation (Neutrophils) | EC₅₀ | 0.9 µM | [9] |

| Human | RhoA Activation (P2Y14-HL60 cells) | EC₅₀ | 0.4 µM | [9] | |

| Human | Recombinant Systems | EC₅₀ | ~100-500 nM | [3] | |

| Human | Inhibition of cAMP | pIC₅₀ | 7.1 | [12] | |

| UDP-Galactose | Human | Recombinant Systems | EC₅₀ | ~100-500 nM | [3] |

| Human | Inhibition of cAMP | pEC₅₀ | 6.8 | [12] | |

| Human | Ca²⁺ Mobilization (hP2Y14) | IC₅₀ | 0.67 µM | [13] | |

| UDP-Glucuronic Acid | Human | Recombinant Systems | EC₅₀ | ~100-500 nM | [3] |

| UDP-N-acetylglucosamine | Human | Recombinant Systems | EC₅₀ | ~1-5 µM | [2][3] |

| Human | Inhibition of cAMP | pEC₅₀ | 6.0 | [12] | |

| UDP | Rat | Phosphoinositide Hydrolysis | EC₅₀ | 0.35 µM | [10] |

| Rat | Inhibition of cAMP | pIC₅₀ | 6.5 | [12] | |

| Human | Antagonism of UDP-Glucose | pKₑ | 7.28 | [10] |

Signaling Pathways

Activation of the P2Y14 receptor by its endogenous ligands initiates several downstream signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the P2Y14 receptor involves the Gαi-mediated inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi proteins.[2]

Caption: P2Y14R Gαi-mediated inhibition of adenylyl cyclase.

RhoA Activation Pathway

In immune cells like neutrophils, P2Y14 receptor activation promotes chemotaxis and migration through a pathway involving the activation of the small GTPase RhoA.[9][14] This leads to cytoskeleton rearrangement, which is essential for cell motility.[15]

Caption: P2Y14R-mediated activation of the RhoA signaling pathway.

Key Experimental Protocols

The characterization of P2Y14 receptor ligands relies on a variety of robust cellular and biochemical assays.

Calcium Mobilization Assay

Since the P2Y14 receptor is natively coupled to Gαi, it does not directly stimulate phospholipase C (PLC) and subsequent intracellular calcium mobilization. To measure agonist activity via calcium flux, a common strategy is to co-express the receptor in a host cell line (e.g., HEK293 or COS-7) with a "promiscuous" or chimeric G protein, such as Gα16 or a Gαq/i chimera.[2] These G proteins couple Gαi-linked receptors to the PLC pathway.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with plasmids encoding the human P2Y14 receptor and the Gαq/i chimeric protein.

-

Cell Loading: Transfected cells are plated in 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.

-

Assay Performance: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is established.

-

Agonist Addition: A solution containing the UDP-sugar agonist at various concentrations is automatically added to the wells.

-

Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured, and dose-response curves are generated to calculate EC₅₀ values.

cAMP Inhibition Assay

This assay directly measures the functional consequence of Gαi activation.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the P2Y14 receptor (e.g., P2Y14-HEK293 cells) are cultured to confluency.[2]

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

-

Stimulation and Agonist Addition: Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels. Simultaneously or shortly after, the P2Y14R agonist is added at various concentrations.[2]

-

Lysis and Detection: After a 15-30 minute incubation, the reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is calculated for each agonist concentration, and dose-response curves are used to determine IC₅₀ values. For confirmation of Gαi coupling, a parallel experiment is run with cells pre-treated with pertussis toxin, which should abolish the inhibitory effect.[2]

RhoA Activation (Pull-Down) Assay

This biochemical assay is used to specifically measure the active, GTP-bound form of RhoA.[9]

Caption: Experimental workflow for a RhoA activation pull-down assay.

Methodology:

-

Cell Stimulation: Neutrophils or other relevant cells are stimulated with the P2Y14R agonist for a short period (e.g., 1-5 minutes).

-

Cell Lysis: Cells are rapidly lysed on ice with a buffer containing Mg²⁺ and protease inhibitors to preserve GTP-bound RhoA.

-

Lysate Clarification: The lysate is centrifuged to pellet cell debris.

-

Pull-Down: The supernatant is incubated with agarose (B213101) beads conjugated to the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a membrane for Western blotting using a RhoA-specific antibody. A sample of the total cell lysate ('input') is run in parallel to confirm equal protein loading.

-

Quantification: The intensity of the band corresponding to pulled-down RhoA is quantified by densitometry and normalized to the total RhoA in the input.

References

- 1. P2RY14 - Wikipedia [en.wikipedia.org]

- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2RY14 purinergic receptor P2Y14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]

- 8. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRS2802: A Potent P2Y14 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2802 is a synthetic organic molecule that has emerged as a valuable pharmacological tool for studying the P2Y14 receptor. It is a potent and selective agonist for this G protein-coupled receptor (GPCR), which is involved in a variety of physiological and pathophysiological processes, including immune responses, inflammation, and cell migration. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed summaries of its physicochemical characteristics, its mechanism of action through the P2Y14 receptor signaling pathway, and protocols for key in vitro assays used to characterize its activity. This document is intended to serve as a thorough resource for researchers utilizing this compound in their investigations.

Chemical Structure and Properties

This compound is a uridine (B1682114) 5'-diphosphate (UDP) analog characterized by a difluoromethylene group bridging the α and β phosphates. This modification confers stability against enzymatic degradation, making it a robust tool for in vitro and potentially in vivo studies.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid |

| CAS Number | 1047980-53-9 (free acid) |

| Chemical Formula | C10H14F2N2O11P2 |

| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK--N1C=CC(=O)NC1=O |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 438.17 g/mol |

| Appearance | Solid powder |

| Solubility | While specific quantitative data is not readily available in public literature, this compound is generally soluble in aqueous buffers. For experimental purposes, it is common practice to prepare stock solutions in aqueous buffers or a minimal amount of an organic solvent like DMSO, followed by dilution in the appropriate aqueous assay buffer. It is advisable to determine the solubility for specific experimental conditions empirically. |

| Stability | This compound is designed to be more resistant to enzymatic degradation than endogenous nucleotides like UDP-glucose. For optimal stability, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or below for short periods. Long-term stability in various solvents and buffer systems should be determined experimentally. |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist of the P2Y14 receptor, a member of the P2Y family of purinergic G protein-coupled receptors. The P2Y14 receptor is endogenously activated by UDP-sugars, such as UDP-glucose.

Pharmacological Profile

| Parameter | Value | Species |

| Target | P2Y14 Receptor | Human |

| Activity | Agonist | Human |

| EC50 | 63 nM[1] | Human |

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.

Signaling Pathway

The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream of this primary signaling event, activation of the P2Y14 receptor can also lead to the modulation of other signaling pathways, including the mitogen-activated protein (MAP) kinase and RhoA pathways, which are involved in cell proliferation, differentiation, and migration.

Experimental Protocols

The following are general protocols for key experiments used to characterize the activity of this compound. These should be adapted and optimized for specific cell types and experimental conditions.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP.

Workflow:

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human P2Y14 receptor in a suitable multi-well plate and culture overnight.

-

Pre-incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Add varying concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 37°C.

-

Stimulation: Add a known adenylyl cyclase activator, such as Forskolin (typically 1-10 µM), to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer.

-

cAMP Measurement: Determine the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of adenylyl cyclase.

Calcium Mobilization Assay

While the primary signaling pathway of the P2Y14 receptor is through Gi, co-expression with a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5 can redirect signaling through the Gq pathway, leading to an increase in intracellular calcium. This assay measures this induced calcium flux.

Methodology:

-

Cell Culture: Plate cells co-expressing the P2Y14 receptor and a suitable Gα protein (e.g., Gα16 or Gαqi5) in a black-walled, clear-bottom multi-well plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.

-

Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for calcium mobilization.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y14 receptor. It typically involves a competition experiment with a radiolabeled P2Y14 receptor ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y14 receptor.

-

Assay Setup: In a multi-well filter plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled P2Y14 receptor antagonist or agonist (e.g., [³H]-UDP), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition binding equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the P2Y14 receptor. Its high potency, selectivity, and enhanced stability make it a superior alternative to endogenous ligands for in vitro studies. The experimental protocols provided in this guide offer a starting point for researchers to characterize the activity of this compound and to explore the function of the P2Y14 receptor in various biological systems. As with any pharmacological agent, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

References

In-Depth Technical Guide: MRS2802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for MRS2802, a potent and selective agonist for the P2Y14 receptor.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing key information for experimental design and execution.

| Property | Value | Source |

| Molecular Weight | 438.17 g/mol | [1][2] |

| Chemical Formula | C10H14F2N2O11P2 | [1][2] |

| Exact Mass | 438.0041 Da | [1] |

| CAS Number | 1047980-53-9 (free acid) | [1] |

| Synonyms | MRS-2802, GTPL5909 | [1] |

| Purity | >98% (typical) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

Mechanism of Action: P2Y14 Receptor Agonism

This compound is a selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins. Activation of the P2Y14 receptor by this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, signaling through the βγ subunits of the G protein can activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade and pathways leading to calcium mobilization and RhoA activation.

Signaling Pathway Diagram

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y14 receptor activation by this compound.

Methodology:

-

Cell Culture and Plating:

-

Culture human embryonic kidney (HEK) 293 cells, or another suitable cell line endogenously or recombinantly expressing the P2Y14 receptor, in appropriate media.

-

Seed cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Remove the culture medium from the cells and add 100 µL of the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for generating a dose-response curve.

-

-

Assay Performance:

-

Wash the cells twice with 100 µL of assay buffer after dye loading.

-

Add 80 µL of assay buffer to each well.

-

Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument will then add 20 µL of the this compound dilutions to the respective wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data and plot the response against the log of the this compound concentration to determine the EC50 value.

-

Cyclic AMP (cAMP) Assay

This assay quantifies the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, upon P2Y14 receptor activation by this compound.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells expressing the P2Y14 receptor in appropriate media.

-

Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Dispense the cell suspension into a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

To measure inhibition, stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence and absence of this compound.

-

Incubate the plate at room temperature for the desired time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

-

Add the detection reagents provided in the kit to the cell lysates. These reagents typically include a labeled cAMP tracer and a specific anti-cAMP antibody.

-

-

Signal Measurement:

-

Incubate the plate as per the kit's instructions to allow for the competitive binding reaction to reach equilibrium.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal will be inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for the inhibition of adenylyl cyclase.

-

Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet function, as P2Y14 receptors are expressed on platelets.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect fresh human whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Place a small volume of PRP into an aggregometer cuvette with a stir bar.

-

Warm the PRP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a known platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the baseline aggregation response.

-

To test the effect of this compound, pre-incubate the PRP with varying concentrations of this compound for a short period (e.g., 1-5 minutes) before adding the platelet agonist.

-

Record the aggregation curve for at least 5-10 minutes.

-

-

Data Analysis:

-

Measure the maximum percentage of aggregation for each condition.

-

Compare the aggregation response in the presence of this compound to the baseline response to determine its effect on platelet aggregation. A dose-response curve can be generated to determine the concentration at which this compound modulates platelet aggregation.

-

Experimental Workflow for Characterizing this compound Activity

References

MRS2802: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS2802, a valuable research tool for studying the P2Y14 receptor. This document outlines its pharmacological properties, mechanism of action, and key experimental protocols, presenting a comprehensive resource for its application in scientific research.

Introduction to this compound

This compound is a potent and selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by endogenous UDP-sugars such as UDP-glucose.[1][2] Initially misidentified in some contexts, it is crucial to note that this compound's primary target is the P2Y14 receptor, not the P2Y13 receptor. Its selectivity and activity make it an important pharmacological tool for investigating the physiological and pathological roles of the P2Y14 receptor.[1]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and pharmacological parameters of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | α,β-Methylene-2-thio-UDP | [3] |

| Molecular Formula | C10H14F2N2O11P2 | [3] |

| Molecular Weight | 438.17 g/mol | [3] |

| CAS Number | 1047980-53-9 (free acid) | [3] |

| EC50 (P2Y14 Receptor) | 63 nM | [1][3] |

| Binding Affinity (Ki) | Data not available in the searched sources. | |

| Selectivity Profile | Inactive at the P2Y6 receptor. A comprehensive selectivity profile against other P2Y receptors is not available in the searched sources. | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the P2Y14 receptor. The P2Y14 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins.[4][5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

In addition to the canonical Gi pathway, the P2Y14 receptor can also couple to other signaling cascades. When co-expressed with a chimeric Gαq/i protein, the receptor can activate phospholipase C (PLC), leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[4][6] Furthermore, P2Y14 receptor activation has been shown to stimulate the RhoA-GTPase pathway, which is involved in regulating the actin cytoskeleton and cell motility.

The following diagram illustrates the primary signaling pathways activated by this compound through the P2Y14 receptor.

Experimental Protocols

cAMP Inhibition Assay

This protocol outlines the general steps for determining the inhibitory effect of this compound on cAMP production in cells expressing the P2Y14 receptor.

Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.

Materials:

-

HEK293 or other suitable host cells stably expressing the human P2Y14 receptor.[4]

-

Cell culture medium and supplements.

-

This compound.

-

cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture P2Y14-expressing cells in appropriate flasks until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration known to stimulate submaximal cAMP production (e.g., 10 µM).

-

Assay: a. Wash the cells with assay buffer. b. Add the serially diluted this compound to the respective wells. c. Incubate for a specified period (e.g., 15-30 minutes) at 37°C. d. Add forskolin to all wells except the basal control. e. Incubate for another specified period (e.g., 15-30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7]

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

The following diagram illustrates the workflow for a typical cAMP inhibition assay.

Intracellular Calcium Mobilization Assay

This protocol describes the general procedure for measuring this compound-induced calcium mobilization in cells co-expressing the P2Y14 receptor and a promiscuous Gαq/i protein.

Objective: To measure the dose-dependent increase in intracellular calcium concentration upon stimulation with this compound.

Materials:

-

Host cells (e.g., 1321N1 astrocytoma cells) co-expressing the P2Y14 receptor and a Gαq/i chimeric protein.[4][6]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to grow to confluency.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Measurement: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. c. Inject the serially diluted this compound into the wells. d. Continue recording fluorescence to measure the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

The following diagram outlines the key steps in a calcium mobilization assay.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to P2Y14 Receptor Expression in Tissues

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the tissue and cellular expression of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2] The document details its signaling pathways, summarizes its expression across various tissues in a quantitative format, and provides cited experimental methodologies.

P2Y14 Receptor Signaling Pathways

The P2Y14 receptor is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[2][3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Beyond this canonical pathway, P2Y14R activation has been shown to engage other significant signaling cascades, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2, and RhoA activation, which is crucial for cytoskeleton rearrangement and cell migration.[1][2] In certain cellular contexts, signaling can also involve Phospholipase C (PLC) and subsequent calcium mobilization, often mediated by the Gβγ subunits of the dissociated G protein.[1][4]

Tissue and Cell Type Expression of P2Y14 Receptor

The P2Y14 receptor exhibits a broad but distinct expression pattern. It is prominently found in immune cells, epithelial cells, adipose tissue, and the gastrointestinal tract.[1][6] The following table summarizes the expression levels of P2Y14R mRNA and protein across various human and rodent tissues as documented in scientific literature.

| Tissue/Cell Type | System | Expression Level (mRNA) | Expression Level (Protein) | Species | Citation(s) |

| Immune System | |||||

| Neutrophils | Immune | High / Abundant | Demonstrated Functional Activity | Human, Mouse | [1][2][5] |